molecular formula C21H21N3O4S B10996797 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10996797
M. Wt: 411.5 g/mol
InChI Key: XZUXJZLMIJHYIL-UHFFFAOYSA-N
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Description

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: is a complex organic molecule with a unique structure. It combines a thiophene ring, a pyridazinone moiety, and an acetamide group.

  • The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities and industrial relevance.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of a suitable thiophene derivative (such as 3-methylthiophene-2-carboxylic acid) with a pyridazinone precursor (e.g., 3-(naphthalen-2-yl)-6-oxopyridazine-1(6H)-carboxylic acid).

      Reaction Conditions: The reaction typically occurs under reflux conditions in a solvent like acetic acid or dimethylformamide (DMF). Acidic or basic catalysts may be employed.

      Industrial Production: While no specific industrial-scale production methods are widely documented, research laboratories often employ these synthetic routes for small-scale preparation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like hydrogen peroxide, hydrazine, and metal catalysts are relevant. Reaction conditions vary based on the specific transformation.

      Major Products: The products depend on the reaction type. For example, reduction may yield N-methyl-2-(3-(naphthalen-2-yl)-6-hydroxypyridazin-1(6H)-yl)acetamide.

  • Scientific Research Applications

      Chemistry: Researchers explore the compound’s reactivity, stability, and novel derivatives.

      Biology: Investigations focus on potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: The compound’s pharmacological properties may be relevant for drug development.

      Industry: Applications could include materials science or catalysis.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins, enzymes, or receptors due to its structural features.

      Pathways: Further studies are needed to elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a thiophene, pyridazinone, and acetamide distinguishes it.

      Similar Compounds: While no direct analogs exist, related heterocyclic compounds with similar functionalities include pyridazinones, thiophenes, and acetamides.

    Properties

    Molecular Formula

    C21H21N3O4S

    Molecular Weight

    411.5 g/mol

    IUPAC Name

    N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

    InChI

    InChI=1S/C21H21N3O4S/c1-23(18-10-11-29(27,28)14-18)21(26)13-24-20(25)9-8-19(22-24)17-7-6-15-4-2-3-5-16(15)12-17/h2-9,12,18H,10-11,13-14H2,1H3

    InChI Key

    XZUXJZLMIJHYIL-UHFFFAOYSA-N

    Canonical SMILES

    CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

    Origin of Product

    United States

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